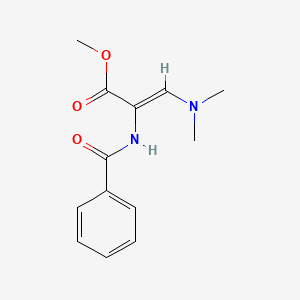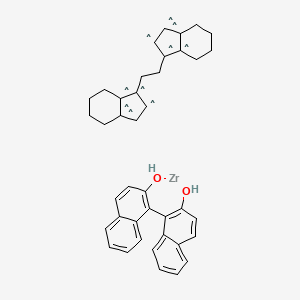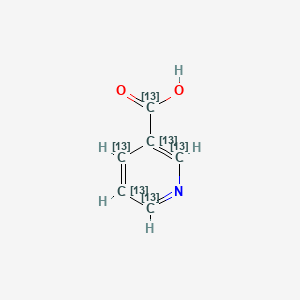
(+/-)5,6-EET Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)5,6-EET Methyl Ester is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+/-)5,6-EET Methyl Ester is synthesized through the epoxidation of arachidonic acid using cytochrome P450 enzymes in liver microsomes . The reaction involves the oxidation of arachidonic acid to form the epoxide intermediate, which is then esterified to produce the methyl ester derivative. The reaction conditions typically include the use of organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The compound is often produced in bulk and stored as a solution in ethanol or other suitable solvents to maintain stability . The production process ensures high purity (≥98%) and stability for extended storage periods .
Análisis De Reacciones Químicas
Types of Reactions
(+/-)5,6-EET Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like water or alcohols . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include dihydroxy eicosatrienoic acids, diols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(+/-)5,6-EET Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in lipid biochemistry studies.
Biology: Investigated for its role in cellular signaling and regulation of calcium mobilization in neuroendocrine cells.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various assays.
Mecanismo De Acción
(+/-)5,6-EET Methyl Ester exerts its effects through the activation of specific molecular targets and pathways. It is known to mobilize calcium ions in neuroendocrine cells, leading to hormone secretion. The compound interacts with cytochrome P450 enzymes and other cellular receptors to modulate various physiological processes.
Comparación Con Compuestos Similares
(+/-)5,6-EET Methyl Ester is compared with other EETs, such as:
- 8,9-EET
- 11,12-EET
- 14,15-EET
Uniqueness
This compound is unique due to its specific epoxide position and its ability to be hydrolyzed to the free acid form, making it more stable for storage and use in research.
Similar Compounds
Similar compounds include other EETs and their methyl ester derivatives, which share similar biochemical properties but differ in their epoxide positions and biological activities.
Propiedades
IUPAC Name |
methyl 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESKIWNDBIILZ-JPFHKJGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)
